1,2,4-Triazole

Catalog No.
S3715815
CAS No.
63598-71-0
M.F
C2H3N3
M. Wt
69.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Triazole

CAS Number

63598-71-0

Product Name

1,2,4-Triazole

IUPAC Name

1H-1,2,4-triazole

Molecular Formula

C2H3N3

Molecular Weight

69.07 g/mol

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)

InChI Key

NSPMIYGKQJPBQR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water, ethanol
Solubility in water, g/100ml at 20Â °C: 125

Canonical SMILES

C1=NC=NN1

The exact mass of the compound 1,2,4-Triazole is 69.032697108 g/mol and the complexity rating of the compound is 28.1. The solubility of this chemical has been described as soluble in water, ethanolin water, 4.24x10+5 mg/l at 25 °c (est)solubility in water, g/100ml at 20 °c: 125. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83128. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

4H-1,2,4-Triazole is a highly specific tautomeric form of the 1,2,4-triazole class, characterized by the localization of the proton on the N4 position. While the 1H-tautomer is the global thermodynamic minimum in the gas phase, the 4H-form is a critical synthetic building block and coordination ligand [1]. In industrial and advanced materials procurement, 4H-1,2,4-triazole and its stabilized derivatives are prioritized for their unique N1,N2-bridging capabilities in metal-organic frameworks (MOFs) and their regioselective reactivity [2]. With a high heat of formation (~182 kJ/mol) and distinct electron density distribution compared to its 1H counterpart, it serves as an essential precursor for 4-substituted triazole pharmaceuticals, agricultural fungicides, and energetic coordination polymers [3].

Substituting 4H-1,2,4-triazole with the generic 1H-1,2,4-triazole mixture or other azoles (like 1,2,3-triazole or pyrazole) frequently leads to synthesis failure or compromised material performance [1]. In coordination chemistry, the 1H-tautomer typically coordinates via the N2 and N4 atoms, which fundamentally alters the metal-metal distances and prevents the formation of the linear 1D chains required for spin-crossover (SCO) magnetic materials [2]. In organic synthesis, using a generic 1,2,4-triazole mixture for alkylation often yields a difficult-to-separate mixture of N1- and N4-substituted products, significantly increasing downstream purification costs . Procurement must specify the 4H-pathway or its specific stabilized forms when N4-regioselectivity or N1,N2-bidentate bridging is application-critical.

Regioselective Coordination and Metal-Metal Bridging Distance

In the synthesis of coordination polymers, the tautomeric state of the triazole strictly dictates the framework topology. 4H-1,2,4-triazole acts as a bidentate ligand via the unprotonated N1 and N2 atoms, enabling highly compact metal-metal bridging. Research demonstrates that N1,N2-bridging by 1,2,4-triazole yields short Cu-Cu distances of approximately 3.439 Å, whereas alternative coordination modes or using different azoles result in significantly expanded metal distances [1]. This compact bridging is an absolute requirement for the magnetic communication seen in spin-crossover materials.

Evidence DimensionMetal-metal (Cu-Cu) bridging distance
Target Compound Data~3.439 Å (via N1,N2 bridging characteristic of the 4H-form)
Comparator Or BaselineAlternative azole bridging (expanded distances >4.0 Å)
Quantified Difference>0.5 Å reduction in M-M distance enabling strong magnetic coupling
ConditionsX-ray crystallographic analysis of tricopper MOFs

Buyers synthesizing magnetic materials or compact MOFs must utilize the 4H-coordination mode to achieve the precise atomic spacing required for spin-crossover behavior.

Thermodynamic Energy Gap and Regioselective Substitution

The 4H-1,2,4-triazole tautomer is thermodynamically distinct from the more common 1H-1,2,4-triazole. Computational and thermochemical studies confirm that the 4H-tautomer is approximately 5.3 kcal/mol higher in energy than the 1H-form in the gas phase [1]. This energy differential means that standard 1,2,4-triazole defaults to the 1H-form, leading to N1-alkylation during standard electrophilic substitution. Procuring stabilized 4H-derivatives or utilizing conditions that lock the 4H-conformation is mandatory to exclusively synthesize 4-substituted-1,2,4-triazoles without generating N1-substituted byproducts.

Evidence DimensionRelative tautomeric thermodynamic stability
Target Compound Data+5.3 kcal/mol (4H-1,2,4-triazole)
Comparator Or Baseline0.0 kcal/mol (1H-1,2,4-triazole baseline)
Quantified Difference5.3 kcal/mol energy barrier dictating tautomeric equilibrium
ConditionsGas-phase thermochemical calculations and spectroscopic validation

Understanding this energy gap allows process chemists to justify the procurement of specific 4H-precursors to avoid costly chromatographic separation of N1/N4 isomers.

Heat of Formation for Energetic Materials

For the development of high-energy-density materials (HEDMs), the nitrogen-rich core of 4H-1,2,4-triazole provides a superior thermodynamic baseline compared to other azoles. The 1,2,4-triazole core exhibits a highly positive heat of formation of 182 kJ/mol. In contrast, standard in-class substitutes like pyrazole offer only 160 kJ/mol [1]. When 4H-1,2,4-triazole is used to synthesize bridged energetic compounds (e.g., 4,4'-azobis(1,2,4-triazole)), this baseline enthalpy significantly enhances the explosive performance and detonation velocity of the resulting coordination polymers.

Evidence DimensionPositive heat of formation (ΔHf)
Target Compound Data182 kJ/mol (1,2,4-triazole core)
Comparator Or Baseline160 kJ/mol (Pyrazole)
Quantified Difference+22 kJ/mol higher baseline energy
ConditionsStandard thermodynamic evaluation of energetic precursors

Defense and aerospace buyers prioritize 1,2,4-triazole over pyrazole to maximize the energy yield of non-nuclear propellants and explosives.

Basicity and Protonation Dynamics in Formulation

The basicity of the triazole ring is a critical parameter for salt formation and catalyst recovery. 4H-1,2,4-triazole (and its tautomeric equilibrium mixture) has a protonation pKa of 2.19, making it significantly more basic than its structural isomer 1,2,3-triazole, which has a pKa of 1.17 [1]. This roughly 10-fold difference in proton affinity means that 1,2,4-triazole can be more readily protonated in moderately acidic industrial formulations, facilitating its use as a corrosion inhibitor, a recoverable organocatalyst, or an API salt.

Evidence DimensionProtonation pKa (Conjugate acid basicity)
Target Compound DatapKa 2.19 (1,2,4-triazole)
Comparator Or BaselinepKa 1.17 (1,2,3-triazole)
Quantified Difference~1.02 pKa unit difference (10x greater proton affinity)
ConditionsAqueous solution standard pKa determination

Formulators must select 1,2,4-triazole over 1,2,3-triazole when the process requires reliable salt formation or pH-dependent solubility in mildly acidic media.

Synthesis of Spin-Crossover (SCO) Coordination Polymers

Leveraging the N1,N2-bridging capability of the 4H-form to create 1D iron(II) and copper(II) chains with precise magnetic bistability for memory and sensor applications, which is impossible with N2,N4-coordinating azoles [1].

Production of 4-Substituted Agricultural Fungicides

Utilizing stabilized 4H-precursors to ensure strict regioselectivity at the N4 position, avoiding the formation of inactive N1-substituted isomers and reducing costly chromatographic purification steps [2].

Manufacturing of High-Energy-Density Materials (HEDMs)

Capitalizing on the 182 kJ/mol heat of formation to synthesize energetic MOFs and propellants with superior detonation velocities compared to pyrazole-based alternatives [3].

Development of Nitrogen-Rich Corrosion Inhibitors

Using the favorable pKa (2.19) of the 1,2,4-triazole core to formulate acid-soluble protective coatings for copper and steel in industrial cooling systems, outperforming the less basic 1,2,3-triazole [4].

Physical Description

Other Solid; Dry Powder; Pellets or Large Crystals
Brown solid; [ICSC] White crystalline powder; [MSDSonline]
BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Color/Form

Needles from benzene/ethanol

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

69.032697108 Da

Monoisotopic Mass

69.032697108 Da

Boiling Point

260 °C (decomposes)
260Â °C

Flash Point

170 °C closed cup
170Â °C c.c.

Heavy Atom Count

5

Density

640 kg/m³

Decomposition

When heated to decomposition it emits toxic vapors of /nitroxides/.
The substance decomposes on heating producing toxic fumes including nitrogen oxides, ammonia fumes and hydrogen cyanide.
290Â °C

Melting Point

120-121Â °C

UNII

10MS0Y1RDI

Vapor Pressure

0.6 [mmHg]
Vapor pressure, Pa at 20Â °C: 0.2

Absorption Distribution and Excretion

After a single oral administration of 1 mg/kg bw (test substance (14)C-labeled) to male rats (strain not given), approx 100% of the (14)C activity was absorbed from the digestive tract.
8 hr after a single iv administration of 1 mg/kg bw (test substance (14)C-labeled) to male rats (strain not given), approx 50% of the applied radioactivity was detectable in the body of the animals (gastrointestinal tract not considered). 3 days after the application approx 1.5% of the applied activity could be found, and after 6 days the (14)C-activity was no longer measurable (detection limit 0.3%).
Following a single oral or iv administration of 1 mg/kg bw (test substance (14)C-labeled) to male rats (strain not given), approx. 0.1% of the (14)C-activity was exhaled within 30 hr.
1H-1,2,4-Triazole (14)C-labeled was administered to male rats orally (dose: 1 mg/kg bw) or iv (doses: 0.1, 1, 10, 100 mg/kg bw). Within 48 hr after the single application 92-94% of the (14)C-activity was excreted with the urine and 3-5% with the feces, regardless whether the substance was applied orally or iv.
For more Absorption, Distribution and Excretion (Complete) data for 1H-1,2,4-Triazole (6 total), please visit the HSDB record page.

Wikipedia

1,2,4-Triazole

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

1,2,4-Triazole is made by reaction between hydrazine and formamide. Distillation.

General Manufacturing Information

Adhesive Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
1H-1,2,4-Triazole: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Separated from strong oxidants, and strong acids. Store in an area without drain or sewer access.

Dates

Last modified: 07-27-2023

Explore Compound Types